N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C12H11ClN4O It is known for its unique structure, which includes a pyrazine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H11ClN4O |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9- |
InChI Key |
QHUWHTLRWWNPGY-MFOYZWKCSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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